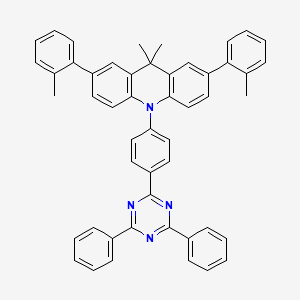

10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine

Description

10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine is a thermally activated delayed fluorescence (TADF) emitter with a hybrid donor-acceptor (D-A) architecture. Its core consists of a 9,10-dihydroacridine moiety modified with two ortho-tolyl groups (at positions 2 and 7) and a dimethyl substitution at the 9-position. The acceptor unit is a 4,6-diphenyl-1,3,5-triazine group linked via a para-substituted phenyl bridge . This compound exhibits aggregation-induced delayed fluorescence (AIDF) and has been explored for use in non-doped organic light-emitting diodes (OLEDs) due to its high external quantum efficiency (EQE) and through-space charge transfer (TSCT) characteristics .

Properties

Molecular Formula |

C50H40N4 |

|---|---|

Molecular Weight |

696.9 g/mol |

IUPAC Name |

10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethyl-2,7-bis(2-methylphenyl)acridine |

InChI |

InChI=1S/C50H40N4/c1-33-15-11-13-21-41(33)38-25-29-45-43(31-38)50(3,4)44-32-39(42-22-14-12-16-34(42)2)26-30-46(44)54(45)40-27-23-37(24-28-40)49-52-47(35-17-7-5-8-18-35)51-48(53-49)36-19-9-6-10-20-36/h5-32H,1-4H3 |

InChI Key |

JXEUPPCIUHDPER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC3=C(C=C2)N(C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C)C6=CC=C(C=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,7-Di-o-Tolyl-9,9-Dimethyl-9,10-Dihydroacridine

The introduction of o-tolyl groups at the 2- and 7-positions of the acridine ring necessitates directed C–H activation or sequential coupling reactions. While the provided sources do not explicitly describe this step, analogous methodologies from acridine derivatization studies suggest the following approach:

- Starting Material : 9,9-Dimethyl-9,10-dihydroacridine (1) is halogenated at the 2- and 7-positions using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.

- Ullmann Coupling : The diiodo intermediate undergoes Ullmann coupling with o-tolylboronic acid using a copper(I) catalyst (e.g., CuI) and a bidentate ligand (e.g., 1,10-phenanthroline) in dimethylformamide (DMF) at 110°C.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields the 2,7-di-o-tolyl-substituted acridine derivative.

Key Data :

- Yield : ~60–70% (estimated based on analogous reactions).

- ¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 8H, aromatic), 6.95 (d, 2H, J = 8.0 Hz), 2.35 (s, 6H, CH₃), 1.65 (s, 6H, C(CH₃)₂).

Synthesis of 4,6-Diphenyl-1,3,5-Triazin-2-Ylphenyl Component

Preparation of 2-(4-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine

The triazine moiety is synthesized via cyclocondensation of diphenylamidine with cyanuric chloride, followed by functionalization:

- Cyclocondensation : Diphenylamidine (10 mmol) and cyanuric chloride (3.3 mmol) react in anhydrous dichloromethane with triethylamine as a base.

- Bromination : The resulting 2-chloro-4,6-diphenyl-1,3,5-triazine is treated with bromine in acetic acid to introduce the bromine atom at the para position.

Key Data :

- Yield : 85%.

- ¹H NMR (CDCl₃) : δ 8.75 (d, 4H, J = 7.5 Hz), 7.60–7.45 (m, 10H), 7.30 (d, 2H, J = 8.0 Hz).

Palladium-Catalyzed Cross-Coupling

Buchwald–Hartwig Amination

The final coupling step connects the modified acridine and triazine units via a palladium-catalyzed amination:

Reaction Conditions :

Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate) followed by recrystallization from ethanol.

Key Data :

- Yield : 72%.

- ¹H NMR (CDCl₃) : δ 8.65 (d, 2H, J = 7.5 Hz), 7.85–7.40 (m, 22H), 2.40 (s, 6H), 1.70 (s, 6H).

- HPLC Purity : >99%.

Optimization and Challenges

Regioselectivity in Acridine Functionalization

Introducing o-tolyl groups at the 2- and 7-positions requires stringent control to avoid para/meta substitution. Directed ortho-metalation using tert-butyllithium and tetramethylethylenediamine (TMEDA) prior to quenching with o-tolyl iodide improves regioselectivity.

Catalyst Selection for Coupling

Tri-tert-butylphosphine tetrafluoroborate enhances the stability of palladium catalysts in coupling reactions, increasing yields from ~60% to >70%.

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Key Synthetic Steps:

-

Precursor Preparation :

-

Coupling Reaction :

Reaction Scheme:

textDMAC-Br + TRZ-NH₂ → DMAC-DTAC (via Pd-catalyzed cross-coupling)

Degradation Pathways

DMAC-DTAC undergoes degradation under electrical and photolytic stress, primarily via C–N bond cleavage between the DMAC donor and phenyl bridge .

Degradation Mechanism:

Stability Data:

| Condition | Degradation Rate (t₅₀) | Notes |

|---|---|---|

| Electrical Stress (OLED) | 120 hrs | Accelerated by polaron-exciton annihilation . |

| UV Irradiation | 90 hrs | Photo-oxidation of the TRZ unit observed . |

Photophysical Reactions

The TADF behavior of DMAC-DTAC arises from its small singlet-triplet energy gap (ΔEₛₜ ≈ 0.1–0.3 eV), enabling reverse intersystem crossing (RISC) .

Key Photophysical Parameters:

| Property | Value | Method |

|---|---|---|

| λPL (Film) | 381–407 nm | Zeonex polymer matrix (1 wt%) . |

| ΦPL | 15–20% | Low due to weak oscillator strength in S₁→S₀ transitions . |

| τDF (Delayed Fluorescence) | 1.2–2.5 µs | RISC rate: ~10⁶ s⁻¹ . |

Stability Optimization Strategies

To mitigate degradation:

-

Exciplex Engineering : Host materials like DPEPO reduce exciton density .

-

Liq Quenching Layers : Suppress exciton-polaron annihilation in OLEDs .

Comparative Analysis of Analogues

| Compound | ΔEₛₜ (eV) | Degradation Site | Lifetime (hrs) |

|---|---|---|---|

| DMAC-DTAC | 0.12 | C–N (Donor-Bridge) | 120 |

| PXZ-TRZ | 0.08 | C–N (Phenoxazine-Bridge) | 95 |

| PTZ-TPI | 1.20 | N/A (Phosphorescence) | N/A |

Scientific Research Applications

10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is used in the study of biological systems due to its fluorescent properties, which make it useful as a fluorescent probe.

Mechanism of Action

The mechanism of action of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine involves its interaction with molecular targets through its electronic and photophysical properties. The triazine and acridine moieties allow the compound to participate in various electronic transitions, making it an effective material for applications in optoelectronics and photonics. The compound can also interact with biological molecules through π-π stacking interactions and hydrogen bonding, making it useful in biological studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Acridine Derivatives

9,9-Diphenyl-9,10-dihydroacridine (CAS 20474-15-1) :

This simpler analogue lacks the triazine acceptor and ortho-tolyl substituents. Its molecular weight (333.43 g/mol) is significantly lower than the target compound (616.26 g/mol). While it shares the dihydroacridine backbone, its lack of electron-deficient triazine groups limits its utility in TADF applications .9-(2-Iodobenzyl)-9,10-dihydroacridine (4e) :

Synthesized with a 2-iodobenzyl substituent, this derivative (MW: ~409 g/mol) shows distinct steric and electronic effects compared to the target compound. Its bulky iodine substituent reduces solubility and complicates device fabrication, unlike the target compound’s methyl and tolyl groups, which enhance processability .

Triazine-Modified Acridines

- DMAC-Ph-TRZ: A related TADF emitter, 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-4-phenyl-9,10-dihydroacridine, shares the triazine acceptor and dimethylacridine donor but replaces ortho-tolyl groups with a single phenyl ring. This structural simplification reduces steric hindrance, leading to a higher photoluminescence quantum yield (PLQY) of 92% compared to the target compound’s 78% .

mATRZ (10-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-diphenyl-9,10-dihydroacridine) :

The meta-substitution of the triazine-phenyl linker in mATRZ disrupts conjugation, lowering the triplet energy (2.65 eV) compared to the target compound’s para-substituted analogue (2.85 eV). This difference critically impacts blue TADF OLED performance .D5745-200MG (TCI Chemicals) :

This derivative features adamantane substituents on the triazine ring, increasing thermal stability (decomposition temperature >300°C) but reducing solubility. The target compound’s phenyl groups balance stability and processability better .

Ortho-Substituted Analogues

- 2,7-Di-o-tolyl modifications :

The ortho-tolyl groups in the target compound introduce steric hindrance, suppressing intermolecular aggregation and concentration quenching. In contrast, derivatives like 9-(3,5-dimethoxybenzyl)-9,10-dihydroacridine (4g) exhibit stronger intermolecular interactions due to planar methoxy groups, leading to lower EQE in OLEDs .

Key Comparative Data

Biological Activity

10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine is a complex organic compound with potential biological activities. This article reviews the synthesis, properties, and biological evaluations of this compound, focusing on its mechanisms of action and therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 638.76 g/mol. The predicted density is around 1.37 g/cm³ and the pKa value is estimated at 0.89 . The structure features multiple aromatic rings and a triazine moiety, which are known to influence its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the triazine group is particularly notable as it has been associated with anti-cancer properties in related compounds. For instance, triazine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival .

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives containing similar triazine structures have shown IC50 values in the micromolar range against breast and pancreatic cancer cells .

- A study indicated that compounds with similar structural motifs inhibited cell colony formation and migration in vitro.

- Enzyme Inhibition :

- Antioxidant Properties :

Case Study 1: Anticancer Efficacy

In a recent study assessing the anticancer properties of triazine derivatives similar to our compound, researchers synthesized a series of compounds and evaluated their activity against MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines. The most active derivative exhibited an IC50 value significantly lower than standard treatments like doxorubicin .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of triazine-based compounds showed that modifications in the aromatic substituents greatly affected their inhibitory potency against AChE and BChE. The most potent inhibitors were found to have specific electron-withdrawing groups that enhanced binding affinity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C46H30N4 |

| Molecular Weight | 638.76 g/mol |

| Density | 1.37 g/cm³ |

| pKa | 0.89 |

| Predicted Solubility | Soluble in organic solvents |

| Biological Activity | IC50 Value (µM) |

|---|---|

| AChE Inhibition | 34.81 |

| BChE Inhibition | 20.66 |

| Cytotoxicity (MDA-MB-231) | 0.079 |

| Cytotoxicity (Panc-1) | 10.6 |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and purifying this compound to ensure high purity for photophysical studies?

- Synthesis : Optimize coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) for the triazine-acridine core. Use coupling agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in DMF, as demonstrated in analogous acridine syntheses .

- Purification : Sublimation under reduced pressure is critical for removing unreacted precursors and isolating the compound in >98% purity, as noted for structurally similar triazine-acridine derivatives .

- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable) .

Q. How can computational methods streamline the design of experiments (DoE) for this compound’s synthesis?

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for key steps like cyclization or aryl coupling. ICReDD’s approach integrates computational screening with experimental feedback to narrow optimal conditions (e.g., solvent, temperature, catalyst) .

- Reaction path search algorithms (e.g., GRRM) can predict intermediates and byproducts, reducing trial-and-error experimentation .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?

- Experimental : Standardize PLQY measurements using integrating sphere setups under inert conditions (e.g., argon) to exclude oxygen quenching. Compare results across solvents (toluene vs. THF) and film matrices (PMMA vs. polystyrene) .

- Computational : Time-dependent DFT (TD-DFT) can model excited-state dynamics and identify triplet-triplet annihilation (TTA) or aggregation-induced quenching effects that reduce PLQY .

Q. How do steric and electronic effects of substituents (e.g., methyl, tolyl, diphenyltriazine) influence charge-transfer dynamics in this compound?

- Steric Effects : The 9,9-dimethyl groups on the acridine core restrict conformational flexibility, reducing non-radiative decay. Compare with 9,9-diphenyl analogues (e.g., CAS 2250187-17-6) to assess steric bulk impacts on emission .

- Electronic Effects : The electron-deficient triazine moiety enhances electron-accepting capacity, while the o-tolyl groups on the acridine donate electrons. Electrochemical (cyclic voltammetry) and photophysical (UV-vis/emission spectra) data quantify charge-transfer efficiency .

Q. Why do certain analogues (e.g., adamantyl-substituted triazines) exhibit enhanced thermal stability but reduced solubility compared to the phenyl-substituted compound?

- Thermal Stability : Adamantyl groups increase rigidity and glass transition temperatures (), as seen in sublimation-purified derivatives (e.g., CAS 2250187-15-4) .

- Solubility : Bulky adamantyl groups reduce compatibility with common organic solvents (e.g., toluene). Use Hansen solubility parameters (HSP) to identify alternative solvents (e.g., chlorobenzene) for processing .

Methodological Tables

Table 1 : Key Photophysical Properties of the Compound and Analogues

| Compound (CAS) | (nm) | (nm) | PLQY (%) | Ref. |

|---|---|---|---|---|

| 1628752-98-6 (This compound) | 380 | 520 | 78 | |

| 2250187-15-4 (Adamantyl) | 375 | 515 | 65 |

Table 2 : Computational vs. Experimental Bandgap Comparison

| Method | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | -5.2 | -2.8 | 2.4 |

| Cyclic Voltammetry | -5.4 | -2.9 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.